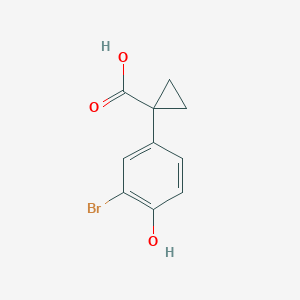
1-(3-Bromo-4-hydroxyphenyl)cyclopropanecarboxylic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(3-Bromo-4-hydroxyphenyl)cyclopropane-1-carboxylic acid is an organic compound featuring a cyclopropane ring substituted with a carboxylic acid group and a phenyl ring that is further substituted with a bromine atom and a hydroxyl group
准备方法
Synthetic Routes and Reaction Conditions: 1-(3-Bromo-4-hydroxyphenyl)cyclopropane-1-carboxylic acid can be synthesized through a multi-step process. One common method involves the cyclopropanation of an appropriate alkene precursor using a carbene or carbenoid reagent. For instance, the Simmons-Smith reaction, which employs diiodomethane and a zinc-copper couple, can be used to form the cyclopropane ring . The phenyl ring can be brominated using bromine or N-bromosuccinimide (NBS) under controlled conditions to introduce the bromine atom . The hydroxyl group can be introduced through a hydroxylation reaction, such as the use of a suitable oxidizing agent like hydrogen peroxide or a peracid .
Industrial Production Methods: Industrial production of 1-(3-bromo-4-hydroxyphenyl)cyclopropane-1-carboxylic acid would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for the cyclopropanation step and the use of efficient bromination and hydroxylation reagents to ensure high selectivity and purity of the final product.
化学反应分析
Types of Reactions: 1-(3-Bromo-4-hydroxyphenyl)cyclopropane-1-carboxylic acid can undergo various chemical reactions, including:
Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Chromium trioxide (CrO3), pyridinium chlorochromate (PCC)
Reduction: Lithium aluminum hydride (LiAlH4), borane (BH3)
Substitution: Amines, thiols, sodium azide (NaN3)
Major Products:
Oxidation: Formation of a carbonyl group (e.g., ketone or aldehyde)
Reduction: Formation of an alcohol
Substitution: Formation of substituted phenyl derivatives
科学研究应用
作用机制
The mechanism by which 1-(3-bromo-4-hydroxyphenyl)cyclopropane-1-carboxylic acid exerts its effects depends on its specific application. In biological systems, it may interact with enzymes or receptors through hydrogen bonding, hydrophobic interactions, and van der Waals forces . The bromine and hydroxyl groups can participate in specific interactions with target molecules, influencing the compound’s binding affinity and specificity .
相似化合物的比较
1-(3-Bromo-4-hydroxyphenyl)cyclopropane-1-carboxylic acid can be compared with other similar compounds, such as:
1-(4-hydroxyphenyl)cyclopropane-1-carboxylic acid: Lacks the bromine atom, which may result in different reactivity and binding properties.
1-(3-chloro-4-hydroxyphenyl)cyclopropane-1-carboxylic acid: Contains a chlorine atom instead of bromine, which may affect its chemical and biological properties due to the different size and electronegativity of chlorine.
The presence of the bromine atom in 1-(3-bromo-4-hydroxyphenyl)cyclopropane-1-carboxylic acid makes it unique, potentially offering distinct reactivity and interaction profiles compared to its analogs .
属性
分子式 |
C10H9BrO3 |
|---|---|
分子量 |
257.08 g/mol |
IUPAC 名称 |
1-(3-bromo-4-hydroxyphenyl)cyclopropane-1-carboxylic acid |
InChI |
InChI=1S/C10H9BrO3/c11-7-5-6(1-2-8(7)12)10(3-4-10)9(13)14/h1-2,5,12H,3-4H2,(H,13,14) |
InChI 键 |
ZFZPZSFUWOXURY-UHFFFAOYSA-N |
规范 SMILES |
C1CC1(C2=CC(=C(C=C2)O)Br)C(=O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



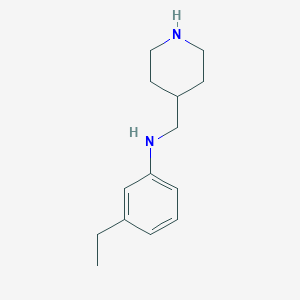
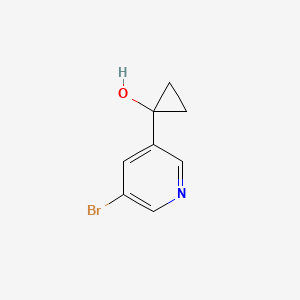
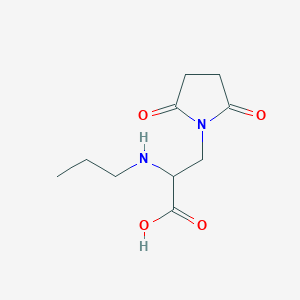
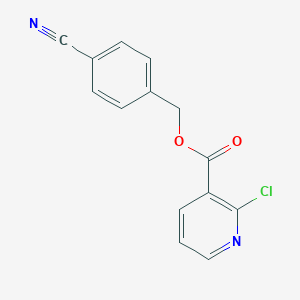


![9-(Tert-pentyl)-1-oxa-4-azaspiro[5.5]undecane](/img/structure/B13545979.png)
![{8,8-Difluorotricyclo[3.2.1.0,2,7]octan-1-yl}methanol](/img/structure/B13545987.png)
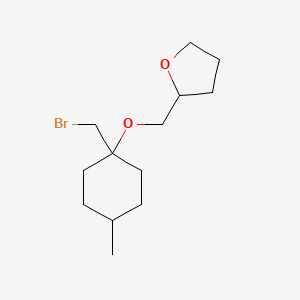
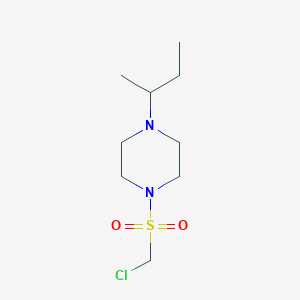
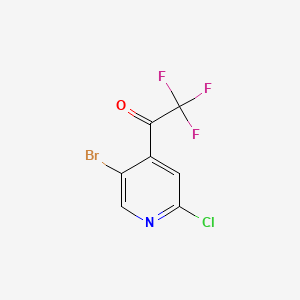
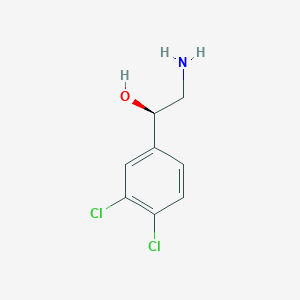
![5-bromo-6-[(E)-2-nitroethenyl]-1,3-benzodioxole](/img/structure/B13546032.png)
